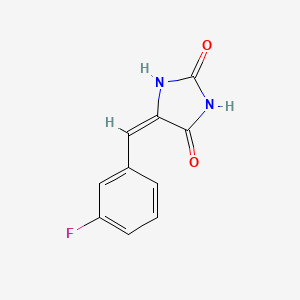

5-(3-fluorobenzylidene)-2,4-imidazolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazolidinediones, including 5-(3-fluorobenzylidene)-2,4-imidazolidinedione, are important heterocyclic compounds. They have attracted attention due to their structural characteristics and potential in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazolidinedione derivatives typically involves the condensation of urea with aldehydes in the presence of acid or base catalysts. For fluorinated derivatives, such as 5-(3-fluorobenzylidene)-2,4-imidazolidinediones, the synthesis might involve the use of fluorinated aldehydes or subsequent fluorination reactions to introduce the fluorobenzylidene moiety.

Molecular Structure Analysis

The molecular structure of imidazolidinediones is characterized by a coplanar arrangement of the imidazolidinedione and benzylidene rings. For instance, studies on related compounds show that the imidazolidinedione and fluorobenzylidene rings can be coplanar, with dihedral angles indicating the degree of planarity and affecting the compound's chemical properties and reactivity (Simone et al., 1995; 1996).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The synthesis of new imidazolyl acetic acid derivatives, including compounds structurally similar to "5-(3-fluorobenzylidene)-2,4-imidazolidinedione," has shown potential anti-inflammatory and analgesic activities. These compounds were evaluated against carrageenan-induced rat paw edema and using the writhing test in mice, revealing significant biological activities (Khalifa & Abdelbaky, 2008).

A study on the molecular stability and structure of potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons emphasized the influence of electron delocalization. This research provides insights into the reactivity and potential applications of these compounds in catalysis and materials science (Hobbs et al., 2010).

Novel N-benzyl aplysinopsin analogs structurally related to "5-(3-fluorobenzylidene)-2,4-imidazolidinedione" were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. These studies highlighted the potential of such compounds as lead structures for anticancer drug development (Penthala, Yerramreddy, & Crooks, 2011).

Photophysical and Electrochemical Properties

The photophysical behavior of DFHBI derivatives, which are fluorogenic molecules related to "5-(3-fluorobenzylidene)-2,4-imidazolidinedione," has been characterized. These molecules bind the Spinach aptamer and demonstrate how solvent interactions and photoisomerization affect their fluorescence, providing a basis for the development of fluorescent probes and sensors (Santra et al., 2019).

The electrochemical oxidation of hydantoins, including derivatives like "5-(3-fluorobenzylidene)-2,4-imidazolidinedione," at a glassy carbon electrode has been studied. This research sheds light on the oxidation mechanisms and the structure-activity relationships of these compounds, which could inform their utility in chemical syntheses and potential biological applications (Nosheen et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

(5E)-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMFFEPZUXCWRI-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)

![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)

![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)

![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)

![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)